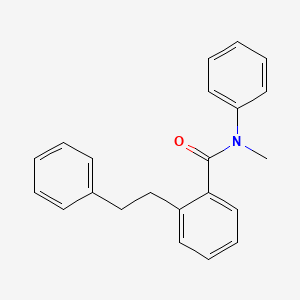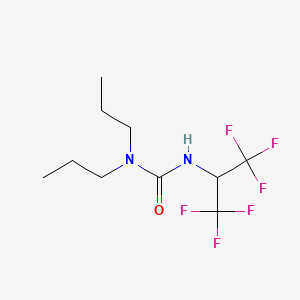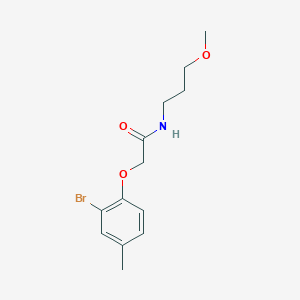![molecular formula C19H22FNO3 B5099897 [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B5099897.png)
[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(3-methylfuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(3-methylfuran-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(3-methylfuran-2-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring. The fluorophenyl group is introduced via a nucleophilic substitution reaction, while the hydroxymethyl group is added through a reduction process. The final step involves the coupling of the piperidine derivative with the furan ring under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反応の分析
Types of Reactions
[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(3-methylfuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carbonyl group in the furan ring produces an alcohol derivative.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(3-methylfuran-2-yl)methanone is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(3-methylfuran-2-yl)methanone involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. The furan ring may participate in π-π interactions with aromatic residues, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- [3-[(4-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(3-methylfuran-2-yl)methanone
- [3-[(4-Bromophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(3-methylfuran-2-yl)methanone
Uniqueness
Compared to similar compounds, [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(3-methylfuran-2-yl)methanone is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and binding interactions, making it distinct from its chlorinated or brominated analogs.
特性
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-14-7-10-24-17(14)18(23)21-9-2-8-19(12-21,13-22)11-15-3-5-16(20)6-4-15/h3-7,10,22H,2,8-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQMTOLOOWLABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCCC(C2)(CC3=CC=C(C=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[(2-furylmethyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5099833.png)
![3-(methylthio)-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B5099841.png)


![2-(1,3-benzothiazol-2-ylthio)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5099862.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5099868.png)
![4-[4-(benzyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5099871.png)
![2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B5099886.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5099894.png)
![N-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide trifluoroacetate](/img/structure/B5099906.png)
![1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B5099911.png)


![butyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate](/img/structure/B5099931.png)
